![molecular formula C14H17ClN2OS B5748646 2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)
2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide, commonly known as CPAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPAC belongs to the class of thioamides, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of CPAC is not fully understood. However, it is believed to inhibit the activity of thiol-containing enzymes, such as thioredoxin reductase and glutathione peroxidase, which are involved in the regulation of cellular redox balance. CPAC has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
CPAC has been found to have significant biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to promote tumor growth and metastasis. CPAC has also been found to inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPAC has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized using standard laboratory techniques. CPAC also exhibits low toxicity and has been shown to have minimal side effects in animal studies. However, CPAC has some limitations for lab experiments. It is a relatively new compound, and its full potential has not been explored yet. CPAC also requires further optimization to improve its efficacy and selectivity.
Zukünftige Richtungen
There are several future directions for research on CPAC. One area of research is to explore its potential as a chemotherapeutic agent for various types of cancer. Another area of research is to investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CPAC and to optimize its efficacy and selectivity. Finally, the development of novel synthetic methods for CPAC and its analogs may lead to the discovery of new compounds with improved biological activities.
Synthesemethoden
CPAC can be synthesized using a multi-step reaction sequence starting from 4-chlorobenzoyl chloride and cyclopentylamine. The first step involves the formation of 4-chlorobenzoyl cyclopentylamine, which is then treated with carbon disulfide and sodium hydroxide to form the corresponding thioamide. The final step involves the acetylation of the thioamide using acetic anhydride and pyridine to yield CPAC. The overall yield of CPAC synthesis is around 50%, and the purity can be increased using column chromatography.
Wissenschaftliche Forschungsanwendungen
CPAC has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. CPAC has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CPAC has been found to have a synergistic effect when used in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(cyclopentylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-11-7-5-10(6-8-11)9-13(18)17-14(19)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERISUFSONWKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}benzamide](/img/structure/B5748565.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5748571.png)
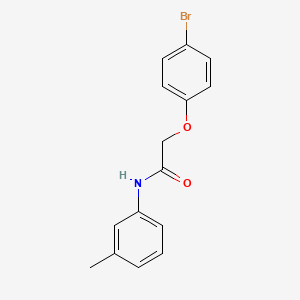
![ethyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5748581.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone](/img/structure/B5748582.png)
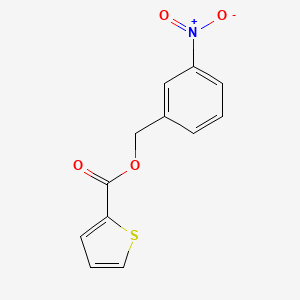
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5748591.png)
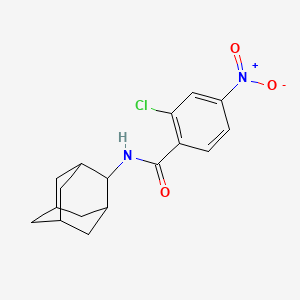
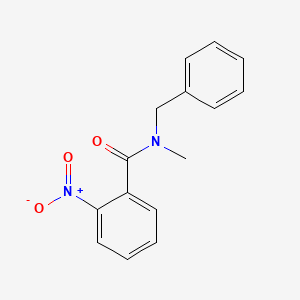

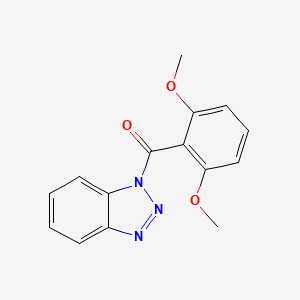
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)
![1,3-benzodioxole-5-carbaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5748633.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5748667.png)